molecular formula C12H8ClFN2O4S B11325079 4-Fluorophenyl 5-chloro-2-(methylsulfonyl)pyrimidine-4-carboxylate

4-Fluorophenyl 5-chloro-2-(methylsulfonyl)pyrimidine-4-carboxylate

Cat. No.: B11325079
M. Wt: 330.72 g/mol
InChI Key: RDSJOSOYGYJIBH-UHFFFAOYSA-N
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Description

4-Fluorophenyl 5-chloro-2-methanesulfonylpyrimidine-4-carboxylate is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a fluorophenyl group, a chloro group, a methanesulfonyl group, and a carboxylate group attached to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-fluorophenyl 5-chloro-2-methanesulfonylpyrimidine-4-carboxylate typically involves multi-step organic reactions. One common method involves the initial formation of the pyrimidine ring, followed by the introduction of the fluorophenyl, chloro, and methanesulfonyl groups through various substitution reactions. The final step usually involves the esterification of the carboxylate group.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization and chromatography.

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and methanesulfonyl positions.

    Oxidation and Reduction: The fluorophenyl and pyrimidine rings can participate in oxidation and reduction reactions under appropriate conditions.

    Esterification and Hydrolysis: The carboxylate group can be esterified or hydrolyzed depending on the reaction conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Esterification: Acid catalysts like sulfuric acid or p-toluenesulfonic acid.

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.

    Oxidation Products: Oxidized derivatives of the fluorophenyl and pyrimidine rings.

    Reduction Products: Reduced forms of the fluorophenyl and pyrimidine rings.

    Esterification Products: Various esters of the carboxylate group.

Scientific Research Applications

4-Fluorophenyl 5-chloro-2-methanesulfonylpyrimidine-4-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-fluorophenyl 5-chloro-2-methanesulfonylpyrimidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

    4-Fluorophenyl 5-chloro-2-methanesulfonylpyrimidine: Lacks the carboxylate group.

    5-Chloro-2-methanesulfonylpyrimidine-4-carboxylate: Lacks the fluorophenyl group.

    4-Fluorophenyl 2-methanesulfonylpyrimidine-4-carboxylate: Lacks the chloro group.

Uniqueness: 4-Fluorophenyl 5-chloro-2-methanesulfonylpyrimidine-4-carboxylate is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H8ClFN2O4S

Molecular Weight

330.72 g/mol

IUPAC Name

(4-fluorophenyl) 5-chloro-2-methylsulfonylpyrimidine-4-carboxylate

InChI

InChI=1S/C12H8ClFN2O4S/c1-21(18,19)12-15-6-9(13)10(16-12)11(17)20-8-4-2-7(14)3-5-8/h2-6H,1H3

InChI Key

RDSJOSOYGYJIBH-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=NC=C(C(=N1)C(=O)OC2=CC=C(C=C2)F)Cl

Origin of Product

United States

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